molecular formula C16H33N4P B063797 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine CAS No. 161118-67-8

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

Cat. No. B063797
M. Wt: 312.43 g/mol
InChI Key: PVNUIRUAPVSSOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine involves complex organic reactions that may include the formation of pyrrolidine rings and the introduction of a phosphoranylidene group. Techniques such as palladium-catalyzed reactions, aza-Wittig reactions, and Lewis acid-promoted cascade reactions have been explored for the synthesis of related structures, providing a basis for developing methods to synthesize the target compound (Friedrich, Wächtler, & Meijere, 2002; Yin et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine has been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal intricate details about the atomic arrangement and the spatial configuration, which are critical for understanding the chemical reactivity and interactions of the compound (Nazır et al., 2000).

Chemical Reactions and Properties

Compounds bearing pyrrolidine and phosphoranylidene groups participate in a variety of chemical reactions, including nucleophilic substitutions, addition reactions, and cyclizations. These reactions are pivotal for further functionalization and for exploring the reactivity patterns of the target compound. The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, have been investigated to understand its chemical behavior and potential utility in synthetic chemistry (Prek et al., 2015).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility in various solvents, and crystal structure, provide insights into the compound's suitability for different applications. These properties are influenced by the molecular structure and can be studied using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. Understanding these properties is essential for handling the compound and for its formulation in potential applications (Ge, Meetsma, & Hessen, 2009).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions, are crucial for determining the compound's potential applications. Studies on related compounds have shown that the presence of pyrrolidine and phosphoranylidene groups can significantly influence these properties, making them relevant for applications in catalysis, materials science, and as building blocks in organic synthesis (Amirnasr, Schenk, & Meghdadi, 2002).

Scientific Research Applications

Arylmethylidenefuranones Synthesis

Arylmethylidenefuranones, which share structural motifs with 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, engage in reactions with various nucleophiles. These reactions are influenced by the structure of the reagents, the nucleophilic agent's strength, and the reaction conditions. Such processes yield a wide array of compounds including amides, pyrrolones, and heterocyclic compounds, demonstrating the versatility of these molecules in organic synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a component of the molecule's structure, is extensively used in medicinal chemistry to develop treatments for human diseases. This is due to its ability to explore the pharmacophore space efficiently, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine derivatives, including pyrrolizines and prolinol, are highlighted for their selectivity towards biological targets, showcasing the scaffold's significance in the design of novel biologically active compounds (Li Petri et al., 2021).

Heterocyclic Aromatic Amines in Food Safety

Heterocyclic aromatic amines (HAAs), akin to components of the molecule , are formed during the thermal processing of meat and pose carcinogenic risks. Research focuses on analyzing, forming, and mitigating HAAs to enhance food safety, from processing techniques to dietary intake. This comprehensive review on HAAs underscores the importance of understanding their formation, metabolism, and potential health impacts, contributing to the development of strategies for reducing exposure and associated risks (Chen et al., 2020).

Biogenic Amines in Fish

Biogenic amines, including histamine and cadaverine, significant in fish safety and spoilage, share structural similarities with the molecule. Their formation and role in intoxication, spoilage, and the potential for nitrosamine formation during fish storage and processing highlight the importance of controlling biogenic amine levels in food products to ensure safety and quality (Bulushi et al., 2009).

Biogenic Amines Catabolism in Pseudomonas Species

Pseudomonas species' ability to degrade biogenic amines, including those structurally related to 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, provides insights into microbial pathways for amine degradation. This research is vital for developing biotechnological applications aimed at eliminating amines from various environments, showcasing the intersection of microbiology and environmental science in addressing amine-related challenges (Luengo & Olivera, 2020).

Safety And Hazards

The compound is classified as corrosive, with safety phrases S26, S36/37/39, and S45 . This indicates that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, wear suitable protective clothing, gloves and eye/face protection, and in case of accident or if you feel unwell, seek medical advice immediately (show the label where possible) .

properties

IUPAC Name

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUIRUAPVSSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397408
Record name BTPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

CAS RN

161118-67-8
Record name BTPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane
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